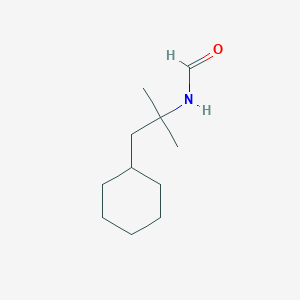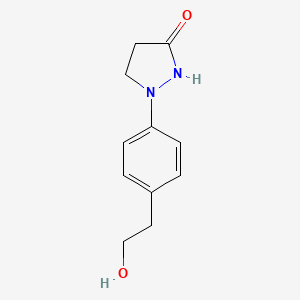
1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one is a heterocyclic compound with the molecular formula C11H14N2O2. It is a derivative of pyrazolidinone, characterized by the presence of a hydroxyethyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one typically involves the reaction of 4-(2-hydroxyethyl)benzaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which undergoes cyclization to yield the desired pyrazolidinone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
- Oxidation of the hydroxyethyl group yields 1-(4-(2-carboxyethyl)phenyl)pyrazolidin-3-one.
- Reduction of the carbonyl group forms 1-(4-(2-hydroxyethyl)phenyl)pyrazolidin-3-ol.
- Nitration of the phenyl ring produces 1-(4-(2-hydroxyethyl)-3-nitrophenyl)pyrazolidin-3-one .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Employed in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The pyrazolidinone ring structure contributes to its stability and bioavailability, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
- 1-Phenylpyrazolidin-3-one
- 1-(4-Methylphenyl)pyrazolidin-3-one
- 1-(4-(2-Methoxyethyl)phenyl)pyrazolidin-3-one
Comparison: 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility, reactivity, and potential for biological activity .
Properties
CAS No. |
2655-53-0 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethyl)phenyl]pyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O2/c14-8-6-9-1-3-10(4-2-9)13-7-5-11(15)12-13/h1-4,14H,5-8H2,(H,12,15) |
InChI Key |
LIKOWDCOCDXHHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(NC1=O)C2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


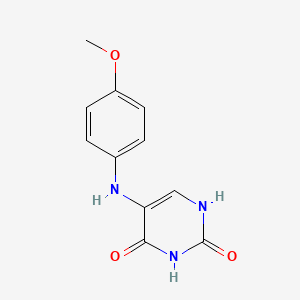

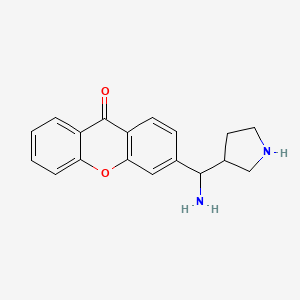
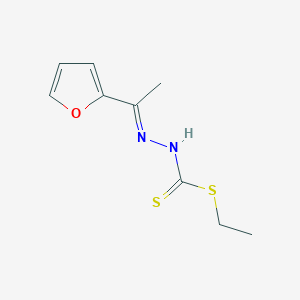
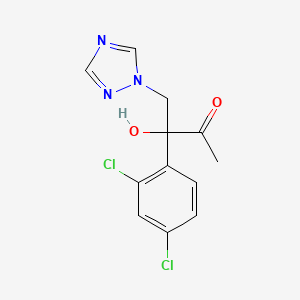

![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)
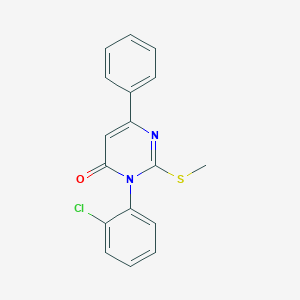
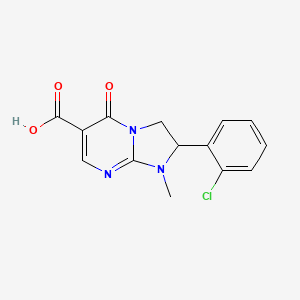

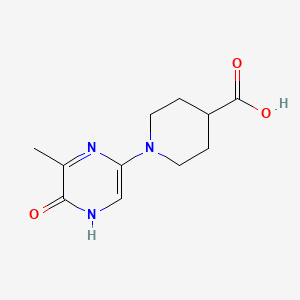
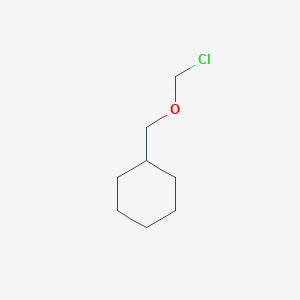
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)
